molecular formula C18H18O4 B11980721 3,4-Dimethoxy-2'-hydroxy-5'-methylchalcone

3,4-Dimethoxy-2'-hydroxy-5'-methylchalcone

Cat. No.: B11980721
M. Wt: 298.3 g/mol
InChI Key: JYFHBDZEZQMBMA-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethoxy-2’-hydroxy-5’-methylchalcone is a chalcone derivative, a type of natural phenolic compound. Chalcones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethoxy-2’-hydroxy-5’-methylchalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dimethoxybenzaldehyde and 2’-hydroxy-5’-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .

Industrial Production Methods

While specific industrial production methods for 3,4-Dimethoxy-2’-hydroxy-5’-methylchalcone are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-2’-hydroxy-5’-methylchalcone can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding chalcone epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydrochalcones.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Chalcone epoxides or hydroxylated derivatives.

    Reduction: Dihydrochalcones.

    Substitution: Halogenated or nitrated chalcones.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

3,4-Dimethoxy-2’-hydroxy-5’-methylchalcone can be compared with other chalcone derivatives:

List of Similar Compounds

Properties

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one

InChI

InChI=1S/C18H18O4/c1-12-4-7-15(19)14(10-12)16(20)8-5-13-6-9-17(21-2)18(11-13)22-3/h4-11,19H,1-3H3/b8-5+

InChI Key

JYFHBDZEZQMBMA-VMPITWQZSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)O)C(=O)/C=C/C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)C=CC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.